molecular formula C15H18N2O2 B2398630 1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea CAS No. 1795410-79-5

1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea

Cat. No.: B2398630
CAS No.: 1795410-79-5
M. Wt: 258.321
InChI Key: AWWZHLXXBFAIIP-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea” is a complex organic molecule. It contains a benzyl group, a furan ring, and a urea group. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a CH2 group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The urea group consists of a carbonyl group (C=O) flanked by two amine groups (-NH2).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyl group, the furan ring, and the urea group. The benzyl group would provide aromatic character, the furan ring would contribute to the compound’s reactivity due to the presence of the oxygen atom, and the urea group could participate in hydrogen bonding due to the presence of the amine groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The furan ring, being an aromatic ether, might undergo reactions at the oxygen atom or at the carbon atoms of the ring. The urea group could participate in reactions involving the carbonyl group or the amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzyl group and furan ring might contribute to its stability, while the urea group could enhance its solubility in polar solvents due to the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea, a thiourea derivative, has been synthesized and characterized through vibrational spectroscopy, multinuclear NMR, and elemental analysis. Structural parameters from XRD studies align well with computed values, demonstrating its U-shape conformation. This conformation is influenced by the substitution degree on the thiourea core and the ability to form an intramolecular hydrogen bond, showcasing its potential for diverse chemical applications (Lestard et al., 2015).

Chemical Reactions and Mechanisms

The compound participates in unique chemical reactions, including oxidation and thermal cyclization processes, offering pathways to create 2-acylaminofurans and benzo[b]furan derivatives. These reactions highlight its utility in synthesizing complex organic structures, expanding its application in organic synthesis and drug discovery (Bobošíková et al., 2001).

Pharmaceutical and Biological Potential

While specific applications of this compound in pharmaceuticals or biology are not directly mentioned in the available literature, related compounds have shown significant activities, including radical-scavenging and antibacterial properties. Such activities suggest that derivatives of this compound could be promising candidates for drug development and other biological applications (Li et al., 2008).

Molecular Interactions and Stability

The molecular stability and interactions of thiourea derivatives, including this compound, can be explored through theoretical studies. Such investigations can provide insights into the compound's behavior in various environments, contributing to its potential use in chemical sensing, molecular docking, and as an antioxidant (Kalaiyarasi et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which are not available without further information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its physical, chemical, and biological properties. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

1-benzyl-3-[1-(furan-3-yl)propan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-12(9-14-7-8-19-11-14)17-15(18)16-10-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWZHLXXBFAIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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